![molecular formula C18H22BrN3O2 B2912126 5-bromo-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide CAS No. 921918-77-6](/img/structure/B2912126.png)
5-bromo-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of furan carboxamides and has been shown to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes and proteins, including phosphodiesterase, cyclooxygenase, and lipoxygenase. It has also been shown to modulate the activity of certain receptors, including the dopamine receptor and the adenosine receptor.
Biochemical and Physiological Effects:
5-bromo-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and provide analgesic effects. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide in lab experiments is its wide range of biological activities. This compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, making it a valuable tool for researchers. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide. One direction is to further investigate the mechanism of action of this compound, which could lead to the development of more effective therapeutic agents. Another direction is to conduct clinical trials to determine the safety and efficacy of this compound in humans. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for various diseases.
Synthesemethoden
The synthesis of 5-bromo-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide involves several steps. The first step is the reaction between 5-bromo-1-indanone and dimethylamine to form 5-bromo-N,N-dimethylindolin-2-one. This intermediate is then reacted with 2-bromoethylamine hydrobromide to form the final product, 5-bromo-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide. The synthesis of this compound has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and analgesic effects. It has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-bromo-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O2/c1-21(2)15(11-20-18(23)16-6-7-17(19)24-16)12-4-5-14-13(10-12)8-9-22(14)3/h4-7,10,15H,8-9,11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGCEBMQFPTMSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(O3)Br)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.